6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
Y-20487 is a small molecule drug initially developed by Mitsubishi Tanabe Pharma Corporation. It is known for its role as an inhibitor of 3’,5’-cyclic-AMP phosphodiesterases, which are enzymes involved in the breakdown of cyclic adenosine monophosphate. This compound has been studied primarily for its potential therapeutic applications in cardiovascular diseases, particularly heart failure .
Preparation Methods
The synthesis of Y-20487 involves several steps, starting with the preparation of the core quinolinone structure. The synthetic route typically includes the following steps:
Formation of the Quinolinone Core: The quinolinone core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Thiadiazinyl Group: The thiadiazinyl group is introduced through a reaction with a suitable thiadiazine derivative.
Final Modifications: The final steps involve modifications to achieve the desired functional groups and optimize the compound’s activity.
Industrial production methods for Y-20487 would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Y-20487 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Y-20487.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Y-20487 is used as a tool to study the inhibition of 3’,5’-cyclic-AMP phosphodiesterases and their role in cellular signaling pathways.
Biology: In biological research, the compound is used to investigate the effects of cyclic adenosine monophosphate accumulation on cellular functions.
Mechanism of Action
Y-20487 exerts its effects by inhibiting 3’,5’-cyclic-AMP phosphodiesterases, leading to an accumulation of cyclic adenosine monophosphate within cells. This accumulation activates cyclic adenosine monophosphate-dependent protein kinase, which phosphorylates various target proteins involved in cardiac muscle contraction.
Comparison with Similar Compounds
Y-20487 is similar to other phosphodiesterase inhibitors, such as milrinone and rolipram. it has unique properties that distinguish it from these compounds:
Milrinone: Both Y-20487 and milrinone inhibit phosphodiesterase III, but Y-20487 has a different chemical structure and may have distinct pharmacokinetic properties.
Rolipram: Rolipram is a selective inhibitor of phosphodiesterase IV, whereas Y-20487 inhibits multiple phosphodiesterase isoenzymes, including phosphodiesterase III and IV.
Other similar compounds include isobutylmethylxanthine and Ro 20-1724, which also inhibit phosphodiesterases but have different selectivity profiles and chemical structures .
Properties
IUPAC Name |
5-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11-4-2-7-5-8(1-3-9(7)13-11)10-6-18-12(17)15-14-10/h1,3,5H,2,4,6H2,(H,13,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPSCFGHRUEFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=NNC(=O)SC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146170 | |
Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103969-58-0 | |
Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103969580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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